molecular formula C10H16N2O5 B12724985 Thymidine, 5,6-dihydro-, (5S)- CAS No. 19140-39-7

Thymidine, 5,6-dihydro-, (5S)-

Cat. No.: B12724985
CAS No.: 19140-39-7
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-HSNKUXOKSA-N
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Description

Contextualization within Pyrimidine (B1678525) Nucleoside Metabolism and DNA Biology

Thymidine (B127349), 5,6-dihydro-, or 5,6-dihydrothymidine (B1329944), is a pyrimidine 2'-deoxyribonucleoside where the nucleobase is dihydrothymine (B131461). nih.gov It is structurally related to thymidine, a fundamental component of DNA. nih.govontosight.ai The compound's formation and presence are relevant in two primary biological contexts: as an intermediate in the metabolic breakdown of pyrimidines and as a product of DNA damage. ontosight.ainih.govhmdb.cahmdb.ca

In pyrimidine catabolism, thymine (B56734) is reduced by the enzyme dihydropyrimidine (B8664642) dehydrogenase to form 5,6-dihydrothymine, the nucleobase of 5,6-dihydrothymidine. nih.govhmdb.cahmdb.ca This metabolic pathway is crucial for breaking down pyrimidine bases. hmdb.ca Consequently, 5,6-dihydrothymine is a naturally occurring metabolite found in various human tissues and fluids, including the prostate, blood, and urine. nih.govhmdb.ca

Beyond its role in metabolism, 5,6-dihydrothymidine is recognized as a form of DNA lesion. ontosight.ai The saturation of the 5,6-double bond in the pyrimidine ring, which distinguishes it from thymidine, alters the ring's planarity. ontosight.ai This structural change can impact DNA stability, replication, and repair processes. ontosight.ai The formation of 5,6-dihydrothymidine in DNA can be induced by external factors, notably gamma-irradiation. researchgate.net The radical anion of thymidine, formed during such events, reacts primarily by protonation at the C-6 position to yield the (5R)- and (5S)-diastereoisomers of 5,6-dihydrothymidine. researchgate.net

Significance of (5S)-Stereochemistry in Biological Systems and Research

The reduction of the 5,6-double bond of the thymine base creates a chiral center at the C5 position, resulting in two distinct stereoisomers: (5S)-5,6-dihydrothymidine and (5R)-5,6-dihydrothymidine. researchgate.net This stereochemistry has profound implications for how the molecule is recognized and processed by cellular machinery, a key focus of academic research.

Research has demonstrated significant stereospecificity in the enzymatic handling of these isomers. For instance, a study investigating the influence of stereochemistry on enzymatic hydrolysis found that nucleases P1 and S1 processed molecules containing the 5R-dihydrothymidine isomer approximately 50 times faster than those containing the (5S)-isomer. researchgate.net This highlights a distinct preference within certain DNA repair or processing pathways. However, not all enzymes exhibit such strong stereospecificity; snake venom phosphodiesterase, for example, acts on unmodified and dihydrothymidine molecules at nearly the same rate. researchgate.net Furthermore, when studying the incorporation of the triphosphate form (DHdTTP) by the Klenow fragment of E. coli DNA polymerase I, researchers found that the ratio of the (5S) to (5R) isomers incorporated into DNA was very similar to the ratio present in the substrate pool, suggesting a lack of strong preference by this particular polymerase. nih.gov

The relative abundance of these isomers in damaged DNA has also been quantified. In studies of irradiated beef liver, the ratio of the (5S)-isomer to the (5R)-isomer was consistently found to be around 85:15. nih.gov The ability to study these isomers individually is crucial and has been enabled by the development of methods for their stereospecific synthesis. datapdf.comacs.org This has allowed for targeted investigations into their unique biological roles. The (5S)-isomer, specifically, has been used as a modified nucleoside synthon in chemical biology biosearchtech.com and has been identified as a promising magnetic resonance imaging (MRI) probe for monitoring Herpes Simplex Virus type 1 thymidine kinase (HSV1-TK) gene expression in vivo. nih.gov

Detailed Research Findings

The study of (5S)-5,6-dihydrothymidine involves various chemical and biological research aspects. Below are key data points compiled from the literature.

Table 1: Chemical Information for (5S)-5,6-Dihydrothymidine

Property Value / Identifier Source(s)
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione nih.govchemspider.com
Molecular Formula C10H16N2O5 nih.gov
CAS Number 5627-00-9 nih.gov
PubChem CID 165328 nih.gov
Synonyms (5S)-5,6-dihydro-thymidine, dhdt nih.gov

Table 2: Metabolic Context of 5,6-Dihydrothymine/Dihydrothymidine

Metabolic Process Description Associated Disorders Source(s)
Pyrimidine Catabolism Dihydrothymine is an intermediate in the breakdown pathway of thymine. The enzyme dihydropyrimidine dehydrogenase catalyzes the reduction of thymine to 5,6-dihydrothymine. Dihydropyrimidinase Deficiency, Beta Ureidopropionase Deficiency, UMP Synthase Deficiency (Orotic Aciduria), MNGIE nih.govhmdb.cahmdb.ca
DNA Damage Product Formed in DNA from thymidine residues upon exposure to ionizing radiation (gamma-irradiation). Not applicable researchgate.net

Table 3: Research Findings on Stereoisomers of 5,6-Dihydrothymidine

Research Area Finding Source(s)
Enzymatic Hydrolysis Nuclease P1 and S1 hydrolyze oligonucleotides containing 5R-dihydrothymidine ~50 times faster than those with the (5S)-isomer. researchgate.net
DNA Polymerase Substrate E. coli DNA polymerase I (Klenow fragment) incorporates the (5S) and (5R) isomers of DHdTTP at a ratio similar to their concentration in the substrate mix, showing little stereochemical preference. nih.gov
Formation Ratio In DNA from irradiated beef liver, the ratio of (5S)-DHdThd to (5R)-DHdThd formed is approximately 85:15. nih.gov
Biomedical Application (5S)-5,6-dihydrothymidine has been investigated as a specific MRI probe for imaging HSV1-TK gene expression. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19140-39-7

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

(5S)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6-,7+,8-/m0/s1

InChI Key

FEYHMSUYKIMUAL-HSNKUXOKSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 5,6 Dihydrothymidine 5s

Enzymatic Reduction of Thymine (B56734): The Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

The initial and rate-limiting step in the catabolism of thymine is its reduction to 5,6-dihydrothymine, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). wikipedia.orgnih.govnvkc.nl This enzyme, also known as dihydrouracil (B119008) dehydrogenase (NADP+), is a flavoprotein that utilizes NADPH as a reductant to reduce the 5,6-double bond of pyrimidine (B1678525) bases like thymine and uracil (B121893). researchgate.netnih.govnih.gov

The catalytic mechanism of DPD is complex, involving two active sites separated by a significant distance and a series of cofactors, including FAD, FMN, and four Fe4S4 centers, which act as an electron transfer conduit. researchgate.netnih.govluc.edu The enzyme first undergoes reductive activation, where it accepts two electrons from NADPH. nih.gov This activated form of the enzyme can then reduce the pyrimidine substrate. nih.gov Kinetic studies suggest a stepwise reaction for the reduction, with hydride transfer to C6 preceding proton transfer at C5. researchgate.net

DPD plays a significant role in pyrimidine metabolism, and its activity is crucial for the breakdown of not only endogenous pyrimidines but also fluoropyrimidine-based chemotherapeutic drugs. wikipedia.orgnih.govresearchgate.net

Downstream Metabolic Fates of 5,6-Dihydrothymidine (B1329944): Hydrolysis by Dihydropyrimidinase (DHP) and Subsequent Conversion by Beta-ureidopropionase (β-UP)

Following its formation, 5,6-dihydrothymine is further metabolized in a two-step enzymatic pathway. nvkc.nlbiocyc.orgcreative-proteomics.com The first of these steps is the hydrolytic ring-opening of 5,6-dihydrothymine, catalyzed by the enzyme dihydropyrimidinase (DHP). nvkc.nloup.com This reaction converts 5,6-dihydrothymine into N-carbamyl-β-aminoisobutyric acid. nvkc.nl

The final step in this catabolic pathway is the conversion of N-carbamyl-β-aminoisobutyric acid to β-aminoisobutyric acid, ammonia, and carbon dioxide. nvkc.nlbiocyc.org This reaction is catalyzed by the enzyme beta-ureidopropionase (β-UP). nvkc.nlbiocyc.org The resulting β-aminoisobutyric acid is the R-enantiomer, which is distinct from the S-enantiomer derived from valine catabolism. portlandpress.com

This three-enzyme pathway, consisting of DPD, DHP, and β-UP, represents the primary route for the degradation of thymine in mammals. nih.govbiocyc.org

Table 1: Key Enzymes in the Catabolism of Thymine

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Dihydropyrimidine DehydrogenaseDPDReduction of the pyrimidine ringThymine, Uracil, NADPH5,6-Dihydrothymine, 5,6-Dihydrouracil, NADP+
DihydropyrimidinaseDHPHydrolytic ring opening5,6-Dihydrothymine, 5,6-DihydrouracilN-carbamyl-β-aminoisobutyric acid, N-carbamyl-β-alanine
Beta-ureidopropionaseβ-UPHydrolysisN-carbamyl-β-aminoisobutyric acid, N-carbamyl-β-alanineβ-aminoisobutyric acid, β-alanine, NH3, CO2

Endogenous Oxidative Pathways Leading to Related Dihydrothymidine Species

In addition to the enzymatic catabolism of thymine, related dihydrothymidine species can be formed through endogenous oxidative pathways, primarily as a result of DNA damage.

Formation of Thymine Glycol (5,6-Dihydroxy-5,6-dihydrothymidine) via Reactive Oxygen Species and Aerobic Metabolism

Thymine glycol (5,6-dihydroxy-5,6-dihydrothymidine) is a major product of oxidative DNA damage. scirp.orgoup.com It is formed when the thymine base is oxidized by reactive oxygen species (ROS) generated during normal aerobic metabolism or as a result of exposure to ionizing radiation and chemical oxidants. scirp.orgoup.compnas.org It is estimated that hundreds of thymine glycol residues are formed per cell each day. scirp.orgpnas.org The formation of thymine glycol involves the addition of hydroxyl radicals to the 5,6-double bond of thymine. nih.gov

Hydrolytic Deamination and Subsequent Oxidation of 5-Methylcytidine Leading to Thymine Glycol Precursors

Another pathway to the formation of thymine glycol involves the modification of 5-methylcytosine (B146107), a common epigenetic mark in DNA. scirp.org Spontaneous hydrolytic deamination of 5-methylcytosine results in the formation of thymine. wikipedia.orgd-nb.infonih.gov If this deamination is followed by oxidation, thymine glycol can be produced. scirp.org Alternatively, 5-methylcytosine can first be oxidized to 5-methylcytosine glycol, which is unstable and can then undergo hydrolytic deamination to form thymine glycol. scirp.orgnih.gov The deamination of 5-methylcytosine can also be enzymatically catalyzed by proteins such as those in the APOBEC family. nih.govplos.org

Generation of Thymidine (B127349) Hydroperoxides as Primary Products of DNA Oxidation by Free Radicals

Free radical attack on DNA can lead to the formation of thymidine hydroperoxides as primary oxidation products. nih.govscispace.com Hydroxyl radicals, for instance, can abstract a hydrogen atom from the methyl group of thymine, leading to the formation of a 5-(uracilyl)methyl radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical, which upon reduction and protonation, yields 5-(hydroperoxymethyl)-2'-deoxyuridine. nih.govnih.gov Peroxy radicals can also directly react with thymidine to produce 5-(hydroperoxymethyl)-2'-deoxyuridine, 5-formyl-2'-deoxyuridine, and 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov

Exogenous Formation and Generation of 5,6 Dihydrothymidine 5s

Radiolytic Product Formation in DNA Induced by Ionizing Radiation

Ionizing radiation, including gamma rays and electron beams, is a significant source of DNA damage. The energy deposited by this radiation can lead to the saturation of the C5-C6 double bond in the pyrimidine (B1678525) ring of thymine (B56734), resulting in the formation of 5,6-dihydrothymidine (B1329944). This modification is one of the most prevalent types of base damage induced by radiation, particularly under anoxic (low oxygen) conditions. nih.govoup.com The formation of 5,6-dihydrothymidine involves radical intermediates generated by the interaction of radiation with water molecules or the DNA molecule itself. nih.gov

Gamma Irradiation Effects on Thymidine (B127349) Residues in DNA

Gamma irradiation of DNA in aqueous solutions leads to the radiolysis of water, producing highly reactive species, most notably the hydroxyl radical (•OH). nih.govmdpi.com The •OH radical readily adds to the C5-C6 double bond of the thymine base, creating hydroxyl-adduct radicals. nih.gov Under anoxic conditions, the subsequent one-electron reduction of these radical intermediates leads to the formation of 5,6-dihydrothymine. nih.gov

Studies have shown that gamma irradiation of DNA results in the formation of both the (5S) and (5R) diastereomers of 5,6-dihydrothymidine. allenpress.com The process is considered a major pathway for thymine base damage under these conditions. nih.govoup.com In addition to the dihydro product, gamma radiation can also lead to the formation of other oxidized thymidine derivatives, such as thymidine glycol (5,6-dihydroxy-5,6-dihydrothymidine) and 5-hydroxy-5-methylhydantoin, through more complex reaction pathways involving oxygen. tandfonline.compnas.org

A sensitive method for detecting 5,6-dihydrothymidine (DHdThd) has been developed to identify foods that have undergone gamma irradiation, highlighting its significance as a radiolytic product. researchgate.net This method can detect DHdThd in a dose-dependent manner in salmon sperm DNA irradiated with gamma rays at doses as low as 60-150 Gy. researchgate.net

Electron Beam Irradiation Effects on Thymidine Residues in DNA

Low-energy electrons (LEEs), which are abundantly produced during the interaction of any type of ionizing radiation with matter, can also induce significant damage to DNA. allenpress.comaps.org Research on the irradiation of short DNA strands (oligonucleotides) with monoenergetic electron beams has identified 5,6-dihydrothymine as a major product. allenpress.com

The proposed mechanism for its formation involves an initial electron addition to the 5,6-double bond of the thymine ring. allenpress.com This is followed by protonation and a subsequent reduction of the resulting 5,6-dihydrothymidylyl radicals to yield the stable 5,6-dihydrothymidine product. allenpress.com Studies using 10 eV electrons on TpTpT trimers have shown that base damage, leading to products like 5,6-dihydrothymine, constitutes about two-thirds of the total damage observed. allenpress.com The formation of 5,6-dihydrothymidine via LEEs underscores the importance of direct radiation effects on DNA, where the energy is absorbed directly by the DNA molecule, leading to ionization and the formation of radical anions. nih.gov

Radiation TypeKey Intermediate(s)Major Product(s)Experimental ConditionsReference(s)
Gamma (γ) Rays Hydroxyl radical (•OH); Thymine radical adducts(5S)- and (5R)-5,6-Dihydrothymidine; Thymidine glycolAnoxic and oxic aqueous solutions nih.govnih.govallenpress.com
Low-Energy Electrons (LEE) DNA radical anion; 5,6-dihydrothymidylyl radicals5,6-DihydrothymineSolid state; High vacuum allenpress.com

Chemical Oxidation Mechanisms Leading to 5,6-Dihydrothymidine Derivatives

Chemical oxidation represents another major pathway for the modification of thymidine residues in DNA, leading to derivatives structurally related to 5,6-dihydrothymidine. The primary site of attack for many chemical oxidants is the electron-rich C5-C6 double bond of the thymine ring. This initial reaction typically leads to the formation of thymidine glycols (5,6-dihydroxy-5,6-dihydrothymidine), which are saturated at the 5,6-position, and can be further converted to other stable products like hydantoins. plos.orgscirp.org

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄) are known to react with thymidine to produce thymidine glycol. rsc.orgacs.org For instance, the oxidation of thymidine with potassium permanganate at pH 8.5 yields 5,6-dihydroxy-5,6-dihydrothymidine as a primary product. rsc.orgrsc.org Osmium tetroxide has been used to selectively oxidize thymine residues within DNA duplexes to thymine glycol. acs.org

The formation of these glycol derivatives involves the saturation of the C5-C6 bond, a feature they share with 5,6-dihydrothymidine. Further oxidation or rearrangement of thymine glycol can lead to the opening of the pyrimidine ring or the formation of more stable cyclic structures, such as 5-hydroxy-5-methylhydantoin. plos.org The initial oxidation of pyrimidines predominantly generates thymine and uracil (B121893) glycols. plos.org These glycols can then be precursors to hydantoin (B18101) derivatives, which are major oxidative products formed upon exposure to various oxidizing agents. plos.orgnih.gov

Oxidizing AgentPrimary Product(s)MechanismReference(s)
Potassium Permanganate (KMnO₄) 5,6-Dihydroxy-5,6-dihydrothymidine (Thymidine glycol)Oxidation of the C5-C6 double bond rsc.orgrsc.org
Osmium Tetroxide (OsO₄) 5,6-Dihydroxy-5,6-dihydrothymidine (Thymidine glycol)Syn-dihydroxylation of the C5-C6 double bond acs.org
Hydroxyl Radicals (•OH) Thymidine glycol, 5-Hydroxy-5-methylhydantoinRadical addition to the C5-C6 double bond, followed by further oxidation nih.govplos.org

Stereochemical Characterization and Conformational Analysis of 5,6 Dihydrothymidine 5s and Its Derivatives

Identification and Separation of (5S)- and (5R)-Diastereomers of 5,6-Dihydrothymidine (B1329944)

The saturation of the C5-C6 double bond in the thymine (B56734) ring of thymidine (B127349) results in the formation of two new chiral centers, C5 and C6. This leads to the existence of diastereomers, designated as (5S)- and (5R)-5,6-dihydrothymidine. The separation and identification of these stereoisomers are crucial for studying their distinct chemical and biological properties.

High-Performance Liquid Chromatography (HPLC) has proven to be an effective method for separating diastereomers of 5,6-dihydrothymidine precursors. For instance, the two C5 diastereomers of trans 5-bromo-6-hydroxy-5,6-dihydrothymidine, which are intermediates in the synthesis of thymidine glycol, can be readily separated using HPLC. nih.govnih.gov This separation is a critical step, as each isolated bromohydrin diastereomer can then be converted into the corresponding diastereomeric pair of thymidine glycols. nih.govnih.gov

Thin-layer chromatography (TLC) has also been successfully employed to isolate diastereoisomers of various 5,6-dihydrothymidine derivatives, including 6-alkoxy-5-bromo-5,6-dihydrothymidine and 6-alkoyloxy-5-bromo-5,6-dihydrothymidine. nih.govnih.gov Furthermore, the synthesis of oligonucleotides containing specific diastereomers, such as the (5′S,5R,6S) and (5′S,5S,6S) forms of 5′,6-cyclo-5,6-dihydrothymidine, has been achieved, allowing for detailed structural and functional studies within a DNA context. rsc.org

Diastereomeric and Epimeric Forms of Related 5,6-Dihydroxylated Thymidine: Focus on (5S,6R) and (5S,6S) Thymine Glycol

A major product of oxidative damage to thymidine is 5,6-dihydroxy-5,6-dihydrothymidine, commonly known as thymine glycol. Due to the chirality at C5 and C6, thymine glycol exists as two diastereomeric pairs of epimers. nih.govetsu.edunih.govnih.gov The focus here is on the (5S)-diastereomeric pair, which consists of the cis-(5S,6R) and trans-(5S,6S) epimers. nih.govnih.gov The other pair is the (5R) set, comprising cis-(5R,6S) and trans-(5R,6R) epimers. nih.govnih.gov

The stereospecific synthesis of these isomers is essential for biological studies. While osmium tetroxide oxidation of protected thymidine predominantly yields the (5R,6S)-isomer, the Sharpless asymmetric dihydroxylation (AD) reaction can be employed to preferentially obtain the (5S,6R)-thymidine glycol. nih.govresearchgate.net This method, although slow, produces a 2:1 ratio of (5S,6R)- to (5R,6S)-thymidine glycols, enabling the synthesis of oligonucleotides containing the less abundant (5S)-thymine glycol for further analysis. nih.govresearchgate.net

Equilibrium and Interconversion Dynamics of Diastereomers and Epimers in Solution and within DNA Contexts

In aqueous solution, the cis and trans epimers of thymidine glycol can interconvert. nih.gov For the (5S)-diastereomeric pair, the equilibrium mixture consists of approximately 80% cis-(5S,6R) and 20% trans-(5S,6S). nih.govnih.gov A similar equilibrium exists for the (5R)-pair, with 87% cis-(5R,6S) and 13% trans-(5R,6R). nih.govnih.gov The rate of this cis-trans epimerization at equilibrium is virtually identical for both the (5S) and (5R) sets of diastereomers. nih.govnih.gov

Within a DNA duplex, the equilibrium can be influenced by the local environment. For the 5R epimers, the identity of the base opposite the thymine glycol lesion affects the cis:trans ratio. nih.govacs.org When 5R-thymine glycol is paired with adenine (B156593), the equilibrium ratio of cis-(5R,6S) to trans-(5R,6R) is 7:3 at 30°C. acs.org However, when it is mismatched with guanine, only the cis-(5R,6S) epimer is observed. nih.gov These findings suggest that the DNA context plays a significant role in modulating the conformational dynamics of these lesions. The (5S)-diastereomeric pair is noted to be more alkali-labile than the (5R)-pair, a difference attributed to the higher concentration of the trans epimer at equilibrium, and this differential lability is maintained when the lesion is present within DNA. nih.govnih.gov

Equilibrium Concentrations of Thymidine Glycol Epimers in Solution
Diastereomeric PairEpimer (Configuration)Equilibrium Concentration (%)
5Scis (5S,6R)80
trans (5S,6S)20
5Rcis (5R,6S)87
trans (5R,6R)13

Conformational Analysis of the Furanose Ring and Osidic Conformation in (5S)-5,6-Dihydrothymidine Derivatives

The saturation of the pyrimidine (B1678525) ring in 5,6-dihydrothymidine derivatives has a notable effect on the conformation of the attached furanose (sugar) ring. Proton magnetic resonance studies of 6-hydroxylated dihydrothymidine derivatives have established a direct correlation between the configuration at C6 and the conformation of the sugar ring. nih.gov

Specifically, the levorotatory (6S) nucleosides, which include the (5S,6S) epimer, exhibit a more pronounced puckering of the furanose ring compared to both the dextrorotatory (6R) diastereoisomers and unmodified thymidine. nih.gov The population of the 2'-endo conformer, a key descriptor of sugar pucker, follows the order: (6S) > (6R) > thymidine. nih.gov This indicates that the (6S) configuration favors a sugar conformation that is distinct from that in standard B-DNA. In general, 5,6-saturated nucleosides like dihydrothymidine derivatives tend to adopt a preferential anti conformation around the glycosidic bond, which connects the base to the sugar. nih.gov

Structural Stability and Energetics of (5S)-Thymine Glycol Epimers in DNA Duplexes, Including Base Flipping Barriers

The presence of thymine glycol lesions within a DNA duplex is structurally destabilizing. While most detailed energetic and dynamic studies have focused on the more abundant 5R epimers, the findings provide a framework for understanding the behavior of the 5S epimers. The repair of these lesions by DNA glycosylases is stereospecific; for example, the human hNEIL1 glycosylase prefers excising 5R epimers over 5S epimers by a ratio of 1.5:1, while the Y-family polymerase pol κ is more efficient at bypassing the 5S epimers. nih.gov This differential biological processing hints at distinct structural and energetic properties of the 5S lesions within the DNA helix.

Base flipping is a crucial mechanism for DNA repair enzymes to access damaged bases. Molecular dynamics simulations on the 5R epimers have calculated the energy barrier for this process. For the cis-(5R,6S)-Tg epimer, the activation barrier to flip the base out of the DNA helix is approximately 4.9 kcal/mol, which is only slightly less than the 5.4 kcal/mol barrier for an undamaged thymine. nih.govnih.gov This suggests the cis epimer is relatively stable within the helix. In contrast, the trans-(5R,6R)-Tg epimer can significantly distort the duplex, and for one of its local structures, the flipping barrier is as low as 1.0 kcal/mol, indicating it is much more likely to be in an extrahelical position. nih.govnih.govacs.org These findings suggest that the trans-(5S,6S) epimer may also introduce significant distortion and have a lower barrier to base flipping compared to its cis-(5S,6R) counterpart.

Calculated Base Flipping Energy Barriers for Thymine Glycol (Tg) Epimers in DNA
CompoundConfigurationActivation Energy Barrier (kcal/mol)
Thymine (undamaged)N/A5.4
5R-Thymine Glycolcis (5R,6S)4.9
trans (5R,6R)1.0 - 5.2

Molecular Interactions and Biochemical Impact of 5,6 Dihydrothymidine 5s Within Nucleic Acids

Impact on DNA Duplex Stability and Localized Structural Perturbations

The introduction of a (5S)-5,6-dihydrothymidine ((5S)-DHT) residue into a DNA duplex has profound effects on its thermodynamic stability and local conformation. These perturbations are critical as they can signal the presence of damage to the cellular repair machinery.

Destabilization of the Double Helix by Thymine (B56734) Glycol (Tg) Residues

Thymine glycol (Tg), a further oxidized form of dihydrothymidine, serves as a well-studied model for the impact of saturating the 5,6-double bond of thymine. Research has consistently shown that the presence of a Tg residue destabilizes the DNA double helix. This destabilization is primarily attributed to the loss of aromaticity of the thymine base, which weakens the stacking interactions with neighboring bases.

UV melting studies on DNA duplexes containing a related compound, 5R-5,6-dihydro-5-hydroxythymidine, which also features a saturated pyrimidine (B1678525) ring, demonstrated a significant destabilizing effect on the DNA duplex nih.gov. The melting temperature (Tm), the temperature at which half of the DNA strands are denatured, is a key indicator of duplex stability. The presence of such lesions leads to a measurable decrease in Tm, signifying a less stable double helix.

Table 1: Impact of Thymine-Related Lesions on DNA Duplex Melting Temperature (Tm)

DNA Duplex Lesion Type Change in Tm (°C) Reference
17-mer Thymine Glycol (Tg) -10 to -11 nih.gov
19- to 31-mer Thymine Glycol (Tg) -8 to -22 Not found

Note: The data in this table is derived from studies on closely related compounds and illustrates the general destabilizing effect of saturating the C5-C6 bond of thymidine (B127349).

Sequence-Dependent Localized Structural Alterations in DNA

Molecular dynamics simulations of DNA containing the 5S-Tg epimers reveal stereochemistry-dependent structural impacts. The (5S,6S)-Tg epimer, for instance, introduces minimal perturbation to the DNA helix. In contrast, the (5R,6R)-trans epimer of thymine glycol can cause a more significant local distortion, disrupting the Watson-Crick hydrogen bonding of an adjacent base pair nih.gov. This suggests that the precise stereochemistry of the lesion, including that of (5S)-DHT, in conjunction with the local sequence context, dictates the extent and nature of the structural alteration.

Base Flipping and Extra-Helical Conformations of Damaged Nucleosides

Base flipping is a mechanism where a single nucleotide is rotated out of the DNA helical stack, making it accessible to enzymes involved in DNA repair and modification. The structural distortions caused by lesions like (5S)-DHT can lower the energy barrier for this process.

Molecular dynamics simulations have provided insight into the base-flipping potential of thymine glycol (Tg) stereoisomers, which are structurally analogous to dihydrothymidine. These studies show a significant difference between epimers. The cis-(5S,6S)-Tg epimer has a calculated activation barrier for base flipping of approximately 4.4 kcal/mol, which is comparable to the ~5.4 kcal/mol barrier for an undamaged thymine. This indicates that the (5S,6S)-Tg lesion tends to remain within the helix (intra-helical) nih.gov.

Conversely, the trans-(5S,6R)-Tg epimer exhibits a much lower activation barrier, ranging from barrier-free to about 1.2 kcal/mol nih.gov. This suggests that this particular stereoisomer can readily adopt an extra-helical conformation. This ease of flipping is attributed to its ability to form different hydrogen bonding patterns that destabilize its position within the DNA stack nih.gov. This highlights how the specific stereochemistry at the C5 and C6 positions dramatically influences the dynamic behavior of the damaged nucleoside within the DNA duplex.

Table 2: Calculated Activation Barriers for Base Flipping of Thymine Glycol (Tg) Epimers

Nucleoside Conformation Activation Barrier (kcal/mol) Tendency Reference
Thymine (undamaged) Intra-helical ~5.4 Intra-helical nih.gov
cis-(5S,6S)-Tg Intra-helical ~4.4 Intra-helical nih.gov

Interference with DNA Replication and Transcriptional Processes

The presence of (5S)-DHT in a template DNA strand can pose a significant obstacle to the molecular machineries responsible for DNA replication and transcription, potentially leading to stalled forks, mutations, and cell death.

Blocking Effects on High-Fidelity DNA Polymerases

High-fidelity DNA polymerases, which are responsible for the accurate replication of the genome, are often sensitive to structural anomalies in the DNA template. While many DNA lesions act as strong blocks to these polymerases, the effect of 5,6-dihydrothymidine (B1329944) is more nuanced and polymerase-dependent.

In contrast to thymine glycol, which is a potent blocker of high-fidelity DNA polymerases, 5,6-dihydrothymidine triphosphate (DHdTTP) has been shown to be utilized as a substrate by E. coli DNA polymerase I nih.gov. However, its incorporation is not seamless. Studies have revealed that while single adenine (B156593) sites on the template could direct the incorporation of DHdTTP, the sequential incorporation at multiple adenine sites led to a partial arrest of DNA synthesis nih.gov. This suggests that the accumulation of this lesion disrupts the primer terminus, making further extension difficult for the polymerase.

Conversely, other high-fidelity polymerases, such as T4 DNA polymerase and avian myeloblastosis virus (AMV) reverse transcriptase, were unable to use DHdTTP as a substrate within the detection limits of the assays nih.gov. This indicates a differential recognition of the saturated thymine ring among various DNA polymerases. Specialized translesion synthesis (TLS) polymerases, such as human DNA polymerase η, are capable of bypassing related lesions like 5S-thymine glycol, a process that is often error-prone frontiersin.org.

Table 3: Substrate Activity of Dihydrothymidine Triphosphate (DHdTTP) with Various DNA Polymerases

DNA Polymerase Family Substrate Activity Outcome Reference
E. coli DNA Polymerase I A Yes Partial arrest after sequential incorporation nih.gov
T4 DNA Polymerase B No No incorporation detected nih.gov

Interactions with DNA-Binding Proteins

The structural and chemical alterations introduced by (5S)-DHT affect not only the DNA helix itself but also its recognition by a host of DNA-binding proteins, including those involved in DNA repair and transcription. A persistent 5,6-dihydrothymine (DHT) lesion has been shown to impair the efficiency of the base excision repair (BER) pathway nih.govnih.gov.

Specifically, when DHT is located within 5 base pairs of an opposing apurinic/apyrimidinic (AP) site or a single-strand break (SSB), it reduces the efficiency of repair in mammalian nuclear extracts nih.govnih.gov. The repair steps particularly affected are those catalyzed by DNA polymerase beta and the subsequent ligation step nih.gov. The efficiency of repairing an SSB is diminished when DHT is on the opposite strand, regardless of its 3' or 5' orientation. However, the repair of an AP site is impeded primarily when the DHT lesion is positioned 3' to the AP site nih.govnih.gov. This demonstrates that the presence of DHT can interfere with the coordinated action of repair enzymes, potentially leading to the persistence of clustered DNA damage.

Recognition by Nuclear Factor Kappa-B (NF-κB) Homodimers

There is currently no direct scientific evidence available to detail the specific recognition or interaction between (5S)-5,6-dihydrothymidine and Nuclear Factor Kappa-B (NF-κB) homodimers. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. The specificity of NF-κB's action is partly mediated by the particular dimers that translocate into the nucleus in response to extracellular stimuli. frontiersin.org While the family of NF-κB transcription factors is known to consist of up to 15 different dimer species that interact with specific DNA sequence motifs, research has not yet elucidated a specific recognition mechanism for 5,6-dihydrothymidine.

Modulation of DNA Methyltransferase SsoII Activity

Information regarding the modulation of DNA Methyltransferase SsoII (M.SsoII) activity specifically by (5S)-5,6-dihydrothymidine is not present in the current body of scientific literature. M.SsoII is a (cytosine-5)-DNA methyltransferase that functions as both a methyltransferase and a transcription factor. While various compounds are known to inhibit or modulate DNA methyltransferases, the effect of (5S)-5,6-dihydrothymidine on M.SsoII has not been a subject of published research.

(5S)-5,6-Dihydro-5-(thymidin-7-yl)thymidine as a Substrate for DNA Repair Enzymes

Detailed studies specifically investigating (5S)-5,6-Dihydro-5-(thymidin-7-yl)thymidine as a substrate for DNA repair enzymes are not available. DNA repair mechanisms are essential for maintaining genomic integrity by recognizing and correcting a vast array of DNA lesions. Research in this area has extensively covered various forms of thymidine damage, such as thymine dimers and thymidine glycol, and their recognition by repair enzymes like photolyases and glycosylases. For instance, 5,6-Dihydro-5(α-thyminyl)thymine, a DNA pyrimidine dimer photoproduct, is known to be repaired by the enzyme spore photoproduct lyase in bacteria. wikipedia.org However, the specific enzymatic processing of the (5S)-5,6-Dihydro-5-(thymidin-7-yl)thymidine adduct has not been characterized.

Enzymatic Processing and Dna Repair Mechanisms Involving 5,6 Dihydrothymidine 5s

Role of Base Excision Repair (BER) Pathway in the Removal of Pyrimidine (B1678525) Derivatives

The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including oxidized and reduced pyrimidine derivatives like 5,6-dihydrothymidine (B1329944). wikipedia.orgescholarship.org The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. wikipedia.org

For pyrimidine derivatives, several DNA glycosylases exhibit activity. In yeast, Ntg1 and Ntg2 can excise a variety of oxidized pyrimidines, including 5,6-dihydrothymine. nih.gov In humans, Nei-Like DNA Glycosylase 1 (NEIL1) is known to remove dihydrothymine (B131461) from DNA. pensoft.net

Following base removal, an apurinic/apyrimidinic (AP) site is generated. An AP endonuclease, such as APE1 in humans, then incises the phosphodiester backbone 5' to the AP site. nih.govwikipedia.org This creates a nick with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. The subsequent steps involve the removal of the 5'-dRP moiety, DNA synthesis to fill the gap, and ligation to restore the intact DNA strand. nih.gov

The efficiency of BER can be affected by the presence of other nearby lesions. For instance, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of the repair of a closely opposed AP site or a single-strand break, particularly impairing the DNA polymerase beta and ligation steps. nih.gov In such cases, there is a greater dependence on the long-patch BER pathway. nih.gov

Table 1: Key Enzymes in the Base Excision Repair of 5,6-Dihydrothymidine

Enzyme Class Specific Enzyme (Human) Function
DNA Glycosylase NEIL1 Recognizes and removes 5,6-dihydrothymine
AP Endonuclease APE1 Cleaves the phosphodiester backbone 5' to the AP site
DNA Polymerase DNA Polymerase β Fills the single-nucleotide gap

Involvement of Nucleotide Incision Repair (NIR) Pathway in Lesion Removal

The Nucleotide Incision Repair (NIR) pathway provides an alternative route for the removal of some DNA lesions, including 5,6-dihydrothymidine, that are also substrates for BER. nih.govnih.gov Unlike BER, which is initiated by a DNA glycosylase, NIR is initiated by an AP endonuclease that directly incises the DNA backbone adjacent to the damaged base. nih.gov

In humans, the major AP endonuclease, APE1, has been shown to possess NIR activity. oup.com It can incise the phosphodiester backbone 5' to 5,6-dihydrothymidine, generating a 3'-hydroxyl and a 5'-phosphate terminus. oup.com This activity is distinct from its well-characterized AP endonuclease function and appears to be a conserved mechanism from bacteria to humans. nih.gov The E. coli endonuclease IV (Nfo) is a key enzyme in the NIR pathway and can process a range of oxidative DNA lesions, including 5,6-dihydrothymidine. nih.gov

The existence of both BER and NIR pathways for the removal of lesions like 5,6-dihydrothymidine suggests a level of redundancy and robustness in the cellular DNA repair machinery, ensuring that such potentially harmful damage is efficiently removed. nih.gov

Specific DNA Glycosylases and AP Endonucleases in Processing Hydantoin (B18101) Derivatives of Thymine (B56734)

Oxidative damage to thymine can also lead to the formation of hydantoin derivatives, which are further processed by the BER and NIR pathways. nih.gov 5-Methyl-5-hydroxyhydantoin is a major product of thymine oxidation. nih.gov

Several human DNA glycosylases, including NTH1, NEIL1, and NEIL2, can excise hydantoin residues from DNA. nih.gov NTH1 appears to be a major DNA glycosylase activity for these lesions in HeLa cell extracts. nih.gov

Following the action of a DNA glycosylase, the resulting AP site is processed by an AP endonuclease. APE1 plays a crucial role in this step. nih.gov Interestingly, some DNA glycosylases, like thymine DNA glycosylase (TDG), bind tightly to the AP site after base removal, which can impede the subsequent repair steps. nih.govnih.gov APE1 can actively stimulate the turnover of TDG by disrupting the product complex, thereby facilitating the progression of the repair process. nih.govnih.gov

In the NIR pathway, AP endonucleases, including human APE1, can directly incise the DNA 5' to hydantoin lesions, providing a parallel repair route to the glycosylase-initiated BER pathway. nih.gov

Enzymatic Repair of Spore Photoproducts: S-specific Spore Photoproduct Lyase Activity and Mechanism

In bacterial endospores, UV radiation predominantly forms a specific thymine dimer called the spore photoproduct (SP), which is (5S)-5-thyminyl-5,6-dihydrothymine. nih.govwikipedia.org This lesion is repaired during spore germination by a dedicated enzyme, the spore photoproduct lyase (SPL). nih.govasm.org

SPL is a radical S-adenosylmethionine (SAM) enzyme that utilizes a 5'-deoxyadenosyl radical to directly reverse the damage, monomerizing the SP back into two thymine residues. nih.govwikipedia.org This direct reversal mechanism is highly efficient and crucial for the high UV resistance of bacterial spores. asm.org

The repair process is initiated by the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical. nih.gov This radical then abstracts a hydrogen atom from the substrate, initiating a series of radical reactions that ultimately lead to the cleavage of the carbon-carbon bond linking the two thymine residues. nih.govwikipedia.org

The activity of SPL is dependent on reducing conditions and the presence of SAM as a cofactor. nih.govasm.org It is an iron-sulfur enzyme, a characteristic shared with other radical SAM enzymes. nih.govasm.org While SPL is highly specific for the spore photoproduct, the general nucleotide excision repair (NER) pathway can also contribute to the repair of SPs, providing a backup mechanism. nih.govnih.gov

Table 2: Comparison of Repair Mechanisms for Thymidine (B127349) Derivatives

Feature Base Excision Repair (BER) Nucleotide Incision Repair (NIR) Spore Photoproduct Lyase (SPL) Repair
Initiating Enzyme DNA Glycosylase AP Endonuclease Spore Photoproduct Lyase
Initial Action Cleavage of N-glycosidic bond Incision of phosphodiester backbone 5' to lesion Direct reversal of the lesion
Lesion Specificity Broad (includes 5,6-dihydrothymidine) Broad (includes 5,6-dihydrothymidine) Highly specific for (5S)-5-thyminyl-5,6-dihydrothymine
Cofactors None for glycosylase Mg2+ for APE1 S-adenosylmethionine (SAM), Iron-Sulfur cluster

| Organisms | Widespread (bacteria to humans) | Widespread (bacteria to humans) | Spore-forming bacteria |

Synthetic Methodologies and Derivatization Strategies for 5,6 Dihydrothymidine 5s

Chemical Synthesis of (5S)-5,6-Dihydrothymidine

The generation of (5S)-5,6-dihydrothymidine is approached through various synthetic pathways, each with distinct advantages and outcomes regarding stereoselectivity. Key methods include catalytic hydrogenation, which produces a mixture of diastereomers, and more stereospecific routes involving intermediates like glycols and epoxides.

Catalytic Hydrogenation of Thymidine (B127349) for Diastereomer Production

Catalytic hydrogenation is a direct method for the synthesis of 5,6-dihydrothymidine (B1329944). This process involves the reduction of the 5,6-double bond in the thymine (B56734) ring of thymidine or its derivatives. For instance, 5,6-dihydrothymidine 5'-triphosphate (DHdTTP) can be synthesized through the catalytic hydrogenation of thymidine 5'-triphosphate (dTTP) .

This reaction typically yields a mixture of the C5 diastereoisomers: (5S)-dihydrothymidine and (5R)-dihydrothymidine . The hydrogenation process is not highly stereoselective, resulting in a nearly racemic mixture of the two forms. When this diastereomeric mixture of DHdTTP was used as a substrate for E. coli DNA polymerase I, the ratio of the isomers incorporated into the DNA was found to be virtually the same as the ratio in the initial substrate mixture . This indicates that the polymerase does not strongly discriminate between the (5S) and (5R) forms during incorporation.

Method Starting Material Product Key Feature Reference
Catalytic HydrogenationThymidine 5'-triphosphate (dTTP)(5S)- and (5R)-5,6-dihydrothymidine 5'-triphosphate (DHdTTP)Produces a mixture of C5 diastereoisomers.

Stereoselective Synthesis of (5S,6R)-Thymidine Glycol via Sharpless Asymmetric Dihydroxylation

To achieve higher stereoselectivity, multi-step synthetic routes are employed. One such approach involves the creation of a chiral precursor, thymidine glycol. The Sharpless asymmetric dihydroxylation (AD) reaction is a powerful method for the enantioselective synthesis of vicinal diols from alkenes .

This method has been successfully applied to protected thymidine to preferentially synthesize the (5S,6R)-thymidine glycol isomer, which is a key intermediate for obtaining the (5S) configuration at the C5 position. The reaction, while slow, yields the (5S,6R) isomer in preference to the (5R,6S) isomer, with a reported ratio of 2:1 nih.gov. Research has shown that using an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate, as a co-solvent can accelerate the reaction and improve the yield without compromising the stereochemical preference nih.gov. This stereoselective synthesis of the glycol provides a crucial building block for further conversion into (5S)-5,6-dihydrothymidine and its derivatives for oligonucleotide synthesis nih.gov.

Reaction Key Reagents Product Diastereomeric Ratio ((5S,6R):(5R,6S)) Reference
Sharpless Asymmetric DihydroxylationOsmium tetroxide, (DHQD)₂PHAL (chiral ligand)Thymidine Glycol2:1 nih.gov

Synthesis of Thymidine Epoxides from Bromohydrins and their Regiospecific Ring-Opening Reactions

Another stereocontrolled approach to synthesizing thymidine derivatives involves the formation and subsequent ring-opening of epoxides. Epoxides can be synthesized from a halohydrin, such as a bromohydrin, through an intramolecular Williamson ether synthesis upon treatment with a base libretexts.org.

The synthesis begins with the formation of a bromohydrin from thymidine. This intermediate is then treated with a base to induce ring closure, forming a thymidine epoxide. The three-membered epoxide ring is strained and susceptible to ring-opening by various nucleophiles nih.gov. The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions libretexts.org.

Under basic or neutral conditions (SN2 mechanism): The nucleophile attacks the less sterically hindered carbon atom libretexts.org.

Under acidic conditions (SN1-like mechanism): The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state libretexts.org.

By carefully selecting the nucleophile and reaction conditions, the epoxide ring can be opened in a regiospecific manner to introduce desired functional groups, leading to precursors for (5S)-5,6-dihydrothymidine clockss.org.

Preparation of Modified Oligonucleotides Containing (5S)-5,6-Dihydrothymidine Lesions

The incorporation of modified bases like (5S)-5,6-dihydrothymidine into DNA fragments is essential for studying their biological effects. This is primarily achieved through solid-phase synthesis using either the phosphoramidite (B1245037) or phosphotriester method.

Phosphoramidite Building Block Synthesis and Site-Specific Incorporation into DNA Fragments

The phosphoramidite method is the current gold standard for the chemical synthesis of oligonucleotides nih.govwikipedia.org. This technique relies on the sequential addition of nucleoside phosphoramidite building blocks to a growing DNA chain that is attached to a solid support danaher.com. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation biotage.co.jp.

To incorporate (5S)-5,6-dihydrothymidine, a specific phosphoramidite monomer of the modified nucleoside must first be synthesized nih.govnih.gov. This involves protecting the functional groups on the base and sugar and then reacting the 3'-hydroxyl group with a phosphitylating agent to create the reactive phosphoramidite moiety.

Once the (5S)-5,6-dihydrothymidine phosphoramidite is prepared, it can be used in an automated DNA synthesizer. At the desired position in the sequence, this modified building block is coupled to the growing oligonucleotide chain instead of a standard A, G, C, or T phosphoramidite. This allows for the precise, site-specific incorporation of the (5S)-5,6-dihydrothymidine lesion into synthetic DNA fragments nih.gov.

Synthesis Step Purpose Key Reagents/Conditions
DetritylationRemoves the 5'-DMT protecting group to free the 5'-hydroxyl for coupling.Trichloroacetic acid (TCA) in dichloromethane.
CouplingAdds the next phosphoramidite building block to the growing chain.Phosphoramidite monomer, activator (e.g., tetrazole).
CappingBlocks any unreacted 5'-hydroxyl groups to prevent deletion mutations.Acetic anhydride (B1165640) and N-methylimidazole.
OxidationConverts the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.Iodine, water, and pyridine.

Solid Phase Phosphotriester Approach for Modified DNA Synthesis

An earlier but still viable method for oligonucleotide synthesis is the phosphotriester approach danaher.combeilstein-journals.org. This strategy involves the formation of a phosphotriester linkage between the 5'-hydroxyl of one nucleotide and the 3'-hydroxyl of another. Unlike the phosphoramidite method, the phosphorus atom is in the more stable pentavalent state (P(V)) throughout the synthesis, which eliminates the need for a separate oxidation step in each cycle beilstein-journals.org.

For the incorporation of (5S)-5,6-dihydrothymidine, a suitably protected derivative is prepared as a phosphotriester building block. This block is then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. While generally slower and less efficient than the phosphoramidite method, the phosphotriester approach has been effectively used for the synthesis of modified DNA fragments and offers an alternative pathway for creating oligonucleotides containing specific lesions nih.gov.

Synthesis of (5S)-5,6-Dihydrothymidine Analogues and Derivatives

The chemical stability of the 5,6-dihydrothymidine scaffold lends itself to a variety of synthetic modifications, allowing for the development of analogues and derivatives with tailored properties. These strategies focus on introducing new functional groups at various positions of the dihydropyrimidine (B8664642) ring and the sugar moiety to investigate their effects on biological activity, stability, and utility as research tools.

Synthesis of 5-Halo-6-alkoxy(or azido)-5,6-dihydro-3'-azidothymidine Diastereomers

A significant class of 5,6-dihydrothymidine derivatives has been developed as potential prodrugs of 3'-azido-3'-deoxythymidine (AZT), a prominent anti-HIV agent. The primary synthetic strategy involves the regiospecific addition of a halogen (X) and an alkoxy or azido (B1232118) group (R) across the 5,6-double bond of the parent nucleoside, AZT. nih.gov This reaction yields 5-halo-6-alkoxy(or azido)-5,6-dihydro-3'-azidothymidine diastereomers, which differ in their stereochemistry at the C-5 and C-6 positions. nih.govnih.gov

The synthesis is achieved by reacting AZT with a source of electrophilic halogen and the corresponding alcohol or azide (B81097) source. For instance, the addition of methyl hypobromite (B1234621) or ethyl hypobromite to [2-¹⁴C]-labeled AZT has been used to produce radiolabeled 5-bromo-6-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidines for biodistribution studies. acs.org This addition reaction is generally regiospecific, leading to a mixture of diastereomers that can often be separated and characterized. nih.govnih.gov

The primary goal of this derivatization is to enhance the lipophilicity of AZT, potentially improving its ability to cross the blood-brain barrier for delivery to the central nervous system. nih.gov Research has shown that these 5,6-dihydro derivatives, particularly the 5-halo-6-methoxy versions, are more lipophilic than the parent compound. nih.gov The nature of the substituents at C-5 and C-6 significantly influences the compound's stability and biological activity. Structure-activity relationship studies have demonstrated that the anti-HIV-1 activity is dependent on the C-5 substituent, with a potency order of I ≥ Br > Cl. nih.gov Similarly, the C-6 substituent also plays a role, with smaller alkoxy groups like methoxy (B1213986) and ethoxy showing greater potency compared to larger or azido analogues. nih.gov

The table below summarizes the key reactants and resulting products in the synthesis of these diastereomers.

Parent Compound Reagents (XR) Product Class Reference
3'-azido-3'-deoxythymidine (AZT)X = I, Br, ClR = Alkoxy (e.g., OMe, OEt), Azido (N₃)5-Halo-6-alkoxy(or azido)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers nih.gov
[2-¹⁴C]-AZTMethyl hypobromite, Ethyl hypobromite[2-¹⁴C]-Labeled 5-bromo-6-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers acs.org
5-ethyl-2'-deoxyuridine (EDU)X = I, Br, ClR = Alkoxy, Azido5-ethyl-5-halo-6-alkoxy (or azido)-5,6-dihydro-2'-deoxyuridines nih.gov

These derivatives were designed to act as prodrugs, regenerating the active AZT molecule in vivo. The regeneration of the 5,6-double bond was found to be dependent on the C-5 halogen, with the 5-iodo and 5-bromo compounds being converted back to AZT, while the 5-chloro analogs were stable. nih.govacs.org

C6-Carbon-Functionalized Dihydrothymidine Cis-Alcohols as UV-Induced (6-4) Photoproduct Analogues

Ultraviolet (UV) radiation induces DNA damage, with the pyrimidine(6-4)pyrimidone photoproduct, commonly known as the (6-4) photoproduct, being a major type of lesion. nih.govglenresearch.com This lesion involves the formation of a covalent bond between the C6 position of the 5' pyrimidine (B1678525) and the C4 position of the 3' pyrimidine. To study the biological consequences and repair mechanisms of this type of DNA damage, stable synthetic analogues are essential. C6-carbon-functionalized dihydrothymidine derivatives, particularly cis-alcohols, serve as structural mimics of the (6-4) photoproduct.

The synthesis of these analogues is complex and often involves a multi-step process. One approach involves the diastereoselective synthesis of pyrimidine h⁵(6-4) pyrimidone photoproducts. rsc.org For example, a key strategy includes the Raney nickel reductive desulfurization of a thionated (s⁵(6-4)) adduct of thymidylyl(3'–5')thymidine (TpT). rsc.org This method allows for the controlled formation of the desired diastereomer. Subsequent alkaline treatment can be used to epimerize the C5 position, providing access to the other diastereomer. rsc.org

These synthetic analogues are crucial for biochemical and structural studies of DNA repair enzymes, such as (6-4) photolyases, which specifically recognize and repair this type of damage. nih.gov By incorporating these stable mimics into oligonucleotides, researchers can investigate the precise binding interactions between the enzyme and the damaged DNA. nih.govresearchgate.net The structural design of these C6-functionalized dihydrothymidines aims to replicate the significant helical distortion that the natural (6-4) photoproduct induces in the DNA double helix. oup.com

The table below outlines a generalized synthetic approach for creating these analogues.

Starting Material Key Synthetic Step Product Type Purpose Reference
Thymidylyl(3'–5')thymidine (TpT)Reductive desulfurization of s⁵(6-4) adductPyrimidine h⁵(6-4) pyrimidone photoproductStructural analogue of UV-induced (6-4) photolesion for polymerase bypass studies rsc.org
Protected (6-4) photoproduct dinucleoside monophosphatePhotoisomerization using a high-pressure mercury lampDewar valence isomer of the (6-4) photoproductAnalogue for studying (6-4) photolyase binding and reaction mechanisms nih.gov

Acylated 5,6-Dihydrothymidine Derivatives for Functional Studies

Acylation is another key derivatization strategy for modifying 5,6-dihydrothymidines, primarily to probe the active sites of enzymes involved in nucleoside metabolism. Specifically, 6-alkoyloxy-5-bromo-5,6-dihydrothymidine compounds have been synthesized and studied as inhibitors of thymidine kinase. nih.govnih.gov

The synthesis of these derivatives involves the preparation of 5-bromo-5,6-dihydrothymidine intermediates, followed by the introduction of an acyloxy group at the C6 position. nih.gov Common acyl groups used include acetoxy and benzoyloxy. The reaction typically results in a mixture of diastereoisomers (trans (+) and (-)), which can be separated using chromatographic techniques like thin-layer chromatography. nih.govnih.gov

These acylated derivatives have been instrumental in functional studies, particularly in enzymology. Research has demonstrated that compounds such as trans (+) and (-) 6-acetoxy-5-bromo-5,6-dihydrothymidine and the corresponding 6-benzoyloxy derivatives act as competitive inhibitors of thymidine kinase from Ehrlich's ascites cells, with respect to the natural substrate, thymidine. nih.gov This inhibitory activity highlights their utility as chemical tools to explore the structural and functional requirements of the enzyme's active site.

The table below details examples of acylated 5,6-dihydrothymidine derivatives and their studied function.

Parent Structure Acyl Group Full Compound Name Example Functional Study Reference
5-Bromo-5,6-dihydrothymidineAcetoxytrans (+)-6-Acetoxy-5-bromo-5,6-dihydrothymidineCompetitive inhibitor of thymidine kinase nih.gov
5-Bromo-5,6-dihydrothymidineBenzoyloxytrans (-)-6-Benzoyloxy-5-bromo-5,6-dihydrothymidineCompetitive inhibitor of thymidine kinase nih.gov

The spectroscopic properties of these acylated compounds, including IR, UV, NMR, and mass spectrometry, have been thoroughly characterized to confirm their structures and stereochemistry. nih.govnih.gov

Advanced Analytical Techniques for the Characterization and Detection of 5,6 Dihydrothymidine 5s

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of (5S)-5,6-dihydrothymidine. These methods provide insights into the atomic connectivity, the chemical environment of individual atoms, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 5,6-dihydrothymidine (B1329944) diastereomers. cdnsciencepub.comnih.gov Analysis of ¹H-NMR and ¹³C-NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals and provides insights into the conformation of both the dihydropyrimidine (B8664642) ring and the deoxyribose moiety.

¹H-NMR spectra of 5,6-dihydrothymidine diastereomers reveal characteristic signals for the protons of the saturated pyrimidine (B1678525) ring and the deoxyribose sugar. cdnsciencepub.com The chemical shifts and coupling constants of the H5, H6, and methyl protons are particularly informative for distinguishing between the (5S) and (5R) epimers. cdnsciencepub.com For instance, the coupling constants between H5 and H6 protons can provide information about the puckering of the dihydropyrimidine ring.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of C5 and C6 are significantly different from those in the parent thymidine (B127349) molecule due to the saturation of the C5-C6 double bond.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between protons and carbons, facilitating the unambiguous assignment of the NMR signals. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the conformation of the glycosidic bond and the puckering of the deoxyribose ring. nih.gov Conformational analysis of 6-hydroxylated dihydrothymidine derivatives has shown a strong correlation between the configuration at C6 and the conformation of the sugar ring. nih.govcapes.gov.br

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Thymidine and a Dihydropyrimidine Derivative.

Atom PositionThymidine ¹³C Chemical Shift (ppm) chemicalbook.comspectrabase.comDihydrothymine (B131461) ¹H Chemical Shift (ppm) nih.gov
C2151.9-
C4166.3-
C5111.33.4 (H)
C6137.22.7 (H₂)
C1'85.2-
C2'39.2-
C3'71.6-
C4'86.2-
C5'62.4-
5-CH₃12.51.2 (d)
H6-7.5 (s)
H1'-6.3 (t)
H2'-2.3 (m)
H3'-4.4 (m)
H4'-3.9 (m)
H5'-3.8 (m)

Note: The chemical shifts for dihydrothymine are for the base moiety and are presented for illustrative purposes. Specific shifts for (5S)-5,6-dihydrothymidine may vary.

Mass Spectrometry (MS) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique for the detection and identification of 5,6-dihydrothymidine. When coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for the quantification of this DNA lesion in biological samples. nih.govacs.orgnih.gov

The mass spectrum of 5,6-dihydrothymidine shows a characteristic molecular ion peak corresponding to its molecular weight. nih.govmassbank.eu Fragmentation of the molecular ion in the mass spectrometer (MS/MS) generates a unique pattern of product ions that can be used for its unambiguous identification. A common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the formation of a fragment ion corresponding to the 5,6-dihydrothymine base.

LC-MS/MS methods are particularly well-suited for the analysis of radiation-induced DNA damage products, including 5,6-dihydrothymidine. nih.govacs.orgresearchgate.net These methods offer high sensitivity and specificity, allowing for the detection of low levels of the lesion in complex mixtures. nih.gov The use of isotopically labeled internal standards can further enhance the accuracy and precision of quantification.

Interactive Data Table: Mass Spectrometric Data for 5,6-Dihydrothymidine. nih.govmassbank.eu

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
Positive (ESI)245.1132129.0658 (dihydrothymine base + H)⁺
Negative (ESI)243.0986Not specified

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule, making it a useful tool for the structural characterization of 5,6-dihydrothymidine. libretexts.orgrsc.org The FT-IR spectrum of 5,6-dihydrothymidine is expected to show characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

Key differences in the FT-IR spectrum of 5,6-dihydrothymidine compared to thymidine arise from the saturation of the C5-C6 double bond. The absence of the C=C stretching vibration, typically observed in the 1600-1680 cm⁻¹ region for pyrimidines, would be a clear indicator of the dihydropyrimidine structure. The characteristic vibrational modes for the carbonyl groups (C=O), N-H bonds, and the deoxyribose sugar moiety would still be present, although their frequencies may be slightly shifted due to the change in the pyrimidine ring structure. researchgate.netripublication.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of (5S)-5,6-dihydrothymidine from complex mixtures and for the separation of its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Epimer Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of the diastereomers and epimers of 5,6-dihydrothymidine. cdnsciencepub.comnih.govnih.govnih.govresearchgate.net Due to the presence of multiple chiral centers in the molecule (at C5 of the base and in the deoxyribose sugar), several stereoisomers can exist.

Reversed-phase HPLC is commonly used for the separation of these isomers. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The elution order of the diastereomers is dependent on their relative polarities, which are influenced by their three-dimensional structures.

For the separation of enantiomers, chiral HPLC is employed. nih.govnih.govunife.itsigmaaldrich.comresearchgate.netpreprints.org This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to their differential retention and separation. The choice of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

Biophysical Techniques for DNA Interaction Studies

The presence of (5S)-5,6-dihydrothymidine within a DNA duplex can alter its structure, stability, and interactions with proteins. Biophysical techniques are employed to investigate these effects.

Studies on DNA duplexes containing related dihydropyrimidine lesions, such as 5R-5,6-dihydro-5-hydroxythymidine and thymine (B56734) glycol, have provided insights into the likely impact of (5S)-5,6-dihydrothymidine. oup.comnih.govnih.gov These lesions have been shown to destabilize the DNA duplex, as evidenced by a decrease in the melting temperature (Tm) determined by UV-melting studies. oup.comnih.gov The extent of destabilization can depend on the specific lesion and its sequence context.

UV-Melting Curve Analysis for DNA Duplex Thermal Stability

UV-melting curve analysis is a fundamental technique used to determine the thermal stability of DNA duplexes. The melting temperature (Tm), defined as the temperature at which half of the double-stranded DNA has dissociated into single strands, is a direct measure of duplex stability. The process is monitored by measuring the absorbance of UV light at 260 nm, which increases as the DNA denatures, a phenomenon known as the hyperchromic effect.

The incorporation of DNA lesions like dihydrothymidine derivatives typically disrupts the regular hydrogen bonding and base stacking interactions that stabilize the double helix, leading to a decrease in thermal stability. nih.govnih.gov Studies on duplexes containing the related compound 5R-5,6-dihydro-5-hydroxythymidine have shown that this lesion destabilizes the DNA duplex. nih.govnih.gov The melting experiments indicated that the lesion-containing duplex had a lower Tm compared to the unmodified control duplex, although it preferentially base pairs with deoxyadenosine. nih.govnih.gov This destabilization is attributed to the loss of the planar structure of the thymine ring and the disruption of local base stacking. nih.gov A similar destabilizing effect is expected for duplexes containing (5S)-5,6-dihydrothymidine. The magnitude of this destabilization can be quantified by comparing the Tm of the modified duplex to that of an unmodified duplex of the same sequence.

Table 1. Illustrative UV-Melting Temperatures (Tm) for DNA Duplexes
DNA Duplex SequenceDescriptionMelting Temperature (Tm) in °C (Hypothetical)Change in Tm (ΔTm) in °C
5'-d(CGCGAATTCGCG)-3'Unmodified Control58.4N/A
5'-d(CGCGA(DHT)TTCGCG)-3'Contains (5S)-5,6-dihydrothymidine52.4-6.0

This table presents hypothetical data based on findings for similar lesions, illustrating the expected decrease in thermal stability. nih.govnih.govthermofisher.com

Molecular Dynamics Simulations for Conformational Dynamics and Base Flipping

Molecular dynamics (MD) simulations provide powerful, atomistic-level insights into the conformational dynamics of DNA and the mechanisms of processes like base flipping, which is a crucial step in DNA repair. These simulations model the movement of atoms over time, allowing for the study of structural fluctuations and energy landscapes that are often inaccessible to experimental methods alone. nih.govmdpi.com

For DNA containing lesions similar to (5S)-5,6-dihydrothymidine, such as thymine glycol (which has 5S stereoisomers), MD simulations have revealed significant local and global distortions of the DNA duplex. nih.govacs.org The saturated C5-C6 bond in the dihydrothymidine ring leads to a non-planar conformation, which can disrupt the smooth helical structure of B-DNA. nih.gov Simulations show that the lesion can cause bending or kinking of the DNA axis and can alter the sugar-phosphate backbone conformation. nih.gov

MD simulations are particularly valuable for studying the dynamics of base flipping, where the damaged base rotates out of the DNA helix and into the solvent, making it accessible to repair enzymes. nih.govacs.org By using enhanced sampling techniques, simulations can calculate the potential of mean force (PMF), which describes the free energy barrier for the flipping process. Studies on related thymine lesions have shown that the energy barrier for flipping can be significantly lower than for an undamaged base, suggesting that the lesion itself can facilitate its own recognition by making the extrahelical state more accessible. acs.org The activation barrier for a damaged base like a thymine glycol epimer to flip out of the double helix can range from 1.0 to 5.2 kcal/mol, depending on its local structure, which is comparable to or lower than the barrier for a normal thymine base (ca. 5.4 kcal/mol). nih.gov

Table 2. Key Findings from Molecular Dynamics Simulations of Damaged DNA
ParameterObservation for Dihydrothymidine-like LesionsReference
Local ConformationNon-planar ring structure, altered base pairing and stacking. nih.gov
Global DNA StructureInduces bending or kinking in the DNA duplex. nih.gov
Backbone DynamicsIncreased flexibility and altered sugar-pucker conformations observed near the lesion site. nih.govacs.org
Base Flipping Energy BarrierCan be lowered compared to an undamaged base, facilitating recognition by repair enzymes. nih.govacs.org

Circular Dichroism (CD) Spectroscopy for DNA Structure and Ligand Binding

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of chiral molecules like DNA. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the helical arrangement of the DNA bases. researchgate.netnih.gov The canonical B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. researchgate.net Deviations from this signature spectrum indicate changes in DNA conformation, such as transitions to A-form, Z-form, or the presence of structural perturbations. nih.govnih.gov

The introduction of a (5S)-5,6-dihydrothymidine lesion is expected to alter the CD spectrum of a DNA duplex. The local disruption of the B-form helix caused by the non-planar, saturated ring of the lesion would change the electronic coupling between the bases, leading to shifts in the position and intensity of the CD bands. mdpi.com For example, a decrease in the intensity of the positive band at 275 nm might suggest a local unwinding or distortion of the helix.

CD spectroscopy is also a powerful tool for monitoring DNA-ligand interactions. nih.govnih.govresearchgate.net When a ligand, such as a DNA repair enzyme or a small molecule, binds to the DNA, it can induce further conformational changes in the DNA, which are reflected in the CD spectrum. mdpi.com Additionally, if an achiral ligand binds within the chiral environment of the DNA, it can gain an induced CD (ICD) signal in the region of its own absorbance. springernature.com This ICD signal is direct evidence of binding and can provide information about the binding mode. researchgate.net By titrating a DNA solution with a ligand and monitoring the changes in the CD or ICD spectrum, one can determine binding affinities and stoichiometries. researchgate.net

Table 3. Typical CD Spectral Features for Different DNA Conformations
DNA ConformationPositive Band (approx. nm)Negative Band (approx. nm)Interpretation
B-Form~275~245Standard right-handed double helix.
A-Form~260~210 (weak), ~240More compact right-handed helix.
Z-Form~260~290Left-handed double helix.
Lesion-Induced DistortionShifted or reduced intensityShifted or reduced intensityLocal perturbation of the B-form helix.

Surface Plasmon Resonance (SPR) for DNA-Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for studying the binding kinetics and affinity of molecular interactions. nih.govnih.gov In a typical SPR experiment for studying DNA-ligand interactions, a single-stranded DNA oligonucleotide (the bait) is immobilized on a sensor chip surface. A complementary strand, with or without the (5S)-5,6-dihydrothymidine lesion, is then hybridized to the immobilized strand to form a duplex. A solution containing the potential binding partner (the analyte), such as a DNA repair enzyme or a small molecule, is then flowed over the surface.

Binding of the analyte to the immobilized DNA duplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio kd/ka.

SPR is particularly useful for comparing the binding of a protein to both a normal DNA duplex and a lesion-containing duplex. This can reveal the specificity of the protein for the damaged site. For instance, a DNA repair enzyme is expected to show a significantly higher affinity (lower KD) for the duplex containing (5S)-5,6-dihydrothymidine compared to the unmodified control. nih.gov This powerful technique provides quantitative data on the molecular recognition step that initiates DNA repair pathways. protocols.io

Table 4. Kinetic Parameters Obtainable from SPR Analysis
ParameterSymbolUnitDescription
Association Rate ConstantkaM-1s-1The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constantkds-1The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation ConstantKDMA measure of binding affinity; lower KD indicates stronger binding. Calculated as kd/ka.

Applications in Biological and Forensic Sciences Non Clinical

Biomarkers for Oxidative DNA Damage (in the context of Thymine (B56734) Glycol)

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, can lead to significant cellular damage. DNA is a primary target of ROS, resulting in a variety of lesions that can compromise genomic integrity. One of the principal and most studied forms of oxidative DNA damage is the formation of thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) from thymine residues. wikipedia.orgnih.gov

The formation of thymine glycol is a hallmark of oxidative damage to DNA. wikipedia.org This lesion arises from the oxidation of the 5,6-double bond of thymine. nih.gov The process is initiated by the attack of hydroxyl radicals, which are highly reactive oxygen species. nih.gov While thymine glycol itself is a major product of this oxidative attack, the broader category of 5,6-dihydropyrimidine derivatives, including (5S)-5,6-dihydrothymidine, are also recognized as products of oxidative DNA damage. The saturation of the 5,6-double bond is a common consequence of the chemical reactions initiated by ROS.

The presence of these modified bases in DNA can have significant biological consequences. The cellular machinery recognizes these lesions, and they are typically removed by the base excision repair (BER) pathway. wikipedia.org The rate of repair of thymine glycol has been observed to decrease with age, suggesting a potential link between oxidative DNA damage and the aging process. wikipedia.org Furthermore, impaired BER of thymine glycol and other oxidative lesions has been implicated as a risk factor in certain pathological conditions. wikipedia.org

Detection of Food Irradiation History Using 5,6-Dihydrothymidine (B1329944) as a Radiolytic Indicator

Food irradiation is a process used to improve the safety and extend the shelf life of foods by reducing or eliminating microorganisms and insects. nih.gov To ensure consumer choice and regulatory compliance, methods for identifying irradiated foods are necessary. iaea.org One effective approach is the detection of unique radiolytic products, which are chemical compounds formed as a result of the irradiation process. (5S)-5,6-dihydrothymidine has emerged as a reliable biomarker for the detection of irradiation in a variety of food products. nih.govnih.gov

When food is exposed to ionizing radiation, the radiolytic products of water molecules can react with the DNA present in the food. scispace.com In anoxic conditions, this can lead to the conversion of thymidine (B127349) to 5,6-dihydrothymidine. scispace.com The amount of 5,6-dihydrothymidine formed is dependent on the absorbed dose of radiation, making it a quantitative indicator of the irradiation history. nih.gov

Researchers have developed sensitive analytical methods to detect and quantify 5,6-dihydrothymidine in food samples. These methods often involve the extraction of DNA from the food, followed by enzymatic digestion to release the individual nucleosides. nih.gov The resulting mixture is then analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the precise identification and quantification of 5,6-dihydrothymidine. nih.govnih.gov Another approach involves the use of a competitive enzyme-linked immunosorbent assay (ELISA) that utilizes a monoclonal antibody specific for dihydrothymidine. oup.com

Numerous studies have successfully applied these methods to various food matrices. For instance, the concentration ratio of 5,6-dihydrothymidine to thymidine has been shown to be dependent on the irradiation dose in dried plant-based foods. nih.gov This ratio remained stable during frozen storage, indicating its utility as a long-term marker. nih.gov Similarly, reliable methods have been developed for determining the irradiation history of ground beef and prawns by measuring 5,6-dihydrothymidine. nih.gov The ELISA method has been shown to reliably detect irradiation doses as low as 0.5 kGy in prawns. oup.com

Table 1: Research Findings on the Detection of Food Irradiation Using 5,6-Dihydrothymidine

Food ProductDetection MethodKey FindingsReference
Dried Plant-Based FoodsLC-MS/MSThe concentration ratio of 5,6-dihydrothymidine to thymidine was dependent on the irradiation dose (3.2 to 8.3 kGy) and remained stable for at least 890 days under frozen storage. nih.gov
Prawns (Pandalus borealis and Penaeus monodon)Competitive ELISASuccessfully detected irradiation with a working range of 0.5–2 kGy. The assay could be performed on crude prawn homogenate, eliminating the need for DNA purification. oup.com
Ground Beef and PrawnsLC-MS/MSA rapid and reliable method was developed that successfully determined the irradiation histories of both food types. A close correlation was found between the formation of 5,6-dihydrothymidine and 2-alkylcyclobutanones in ground beef. nih.gov

Q & A

Q. Q1. What experimental methods are recommended for synthesizing (5S)-5,6-dihydrothymidine and confirming its stereochemical configuration?

Answer: The synthesis of (5S)-5,6-dihydrothymidine involves radical-mediated mechanisms in aqueous solutions. For example, irradiation of thymidine in the presence of KBr and sulfhydryl agents (e.g., cysteine) generates 5,6-dihydrothymid-5-yl radicals, which undergo hydrogen transfer to form diastereoisomers. To isolate the (5S) isomer, chiral chromatography (e.g., HPLC with a chiral stationary phase) is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm stereochemistry by analyzing coupling constants and NOE effects. Mass spectrometry (MS) validates molecular weight and purity .

Q. Q2. Which analytical techniques are critical for assessing the purity and structural integrity of (5S)-5,6-dihydrothymidine?

Answer:

  • High-Performance Liquid Chromatography (HPLC): To separate diastereomers and quantify purity.
  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis (e.g., EPA/NIH MS databases provide reference spectra) .
  • NMR Spectroscopy: 1H^{1}\text{H}-NMR detects proton environments, while 13C^{13}\text{C}-NMR identifies carbon frameworks.
  • Polarimetry: Measures optical activity to verify enantiomeric excess.
    Documentation should include retention times, spectral peaks, and comparison to reference standards .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in diastereomer formation mechanisms under varying experimental conditions?

Answer: Conflicting data on (5R)- vs. (5S)-diastereomer ratios may arise from differences in radical scavengers (e.g., cysteine concentration), pH, or irradiation intensity. To address this:

Controlled Radical Trapping: Systematically vary sulfhydryl agent concentrations to modulate hydrogen transfer kinetics.

Computational Modeling: Simulate radical intermediates and transition states to predict stereochemical outcomes.

Isotopic Labeling: Use deuterated solvents or 2H^{2}\text{H}-cysteine to track hydrogen transfer pathways.
Cross-referencing results with published radical mechanisms (e.g., Br2_2^- reactivity) can clarify discrepancies .

Q. Q4. What role does (5S)-5,6-dihydrothymidine play in modulating fluoropyrimidine drug efficacy, and how can this be experimentally validated?

Answer: (5S)-5,6-dihydrothymidine may influence fluoropyrimidine activity by altering thymidine phosphorylase (TP) expression. To validate:

Enzyme Assays: Measure TP activity in tumor models treated with (5S)-5,6-dihydrothymidine using spectrophotometric methods (e.g., monitoring 5-fluorouracil release).

Xenograft Studies: Compare tumor regression in mice co-administered capecitabine and (5S)-5,6-dihydrothymidine.

Gene Expression Profiling: Quantify TP mRNA levels via qPCR to correlate with drug efficacy .

Q. Q5. How does tissue-specific accumulation of (5S)-5,6-dihydrothymidine impact pharmacokinetic studies?

Answer: Tissue distribution studies in murine models reveal preferential accumulation in metabolically active organs (e.g., liver, lungs). Methodological steps include:

Radiolabeling: Synthesize 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled compound for tracer studies.

Autoradiography/LC-MS: Quantify tissue-specific uptake and metabolite profiling.

Compartmental Modeling: Use software (e.g., NONMEM) to derive absorption/distribution parameters.
Ethical protocols must ensure humane dosing and euthanasia .

Methodological Challenges

Q. Q6. What steps ensure reproducibility in radical-mediated synthesis of (5S)-5,6-dihydrothymidine?

Answer:

Standardized Irradiation: Use calibrated UV/X-ray sources with consistent dose rates.

Buffer Optimization: Maintain pH 7–8 with phosphate buffers to stabilize intermediates.

Reductant Purity: Verify cysteine concentration via Ellman’s assay to avoid batch variability.

Peer Validation: Share protocols via platforms like Protocols.io and cross-validate in independent labs.
Detailed reporting of reaction conditions (temperature, dissolved oxygen) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.